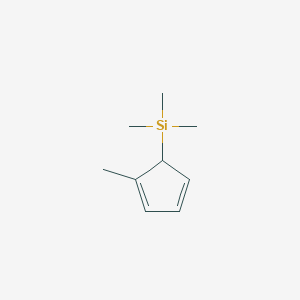![molecular formula C13H14O7 B14426815 Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate CAS No. 85212-85-7](/img/structure/B14426815.png)
Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two ester groups and a formyl group attached to a phenylene ring through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-formylphenol with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine at ambient temperature.
Major Products Formed
Oxidation: 2,2’-[(4-carboxy-1,3-phenylene)bis(oxy)]diacetate.
Reduction: 2,2’-[(4-hydroxymethyl-1,3-phenylene)bis(oxy)]diacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their properties and functions.
類似化合物との比較
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hexyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hydroxy-1,3-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the methyl, hexyl, or hydroxy derivatives. Consequently, this compound offers unique opportunities for applications in organic synthesis and materials science.
特性
CAS番号 |
85212-85-7 |
|---|---|
分子式 |
C13H14O7 |
分子量 |
282.25 g/mol |
IUPAC名 |
methyl 2-[4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14O7/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-6H,7-8H2,1-2H3 |
InChIキー |
IJZBVUYDAXAUDY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=CC(=C(C=C1)C=O)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


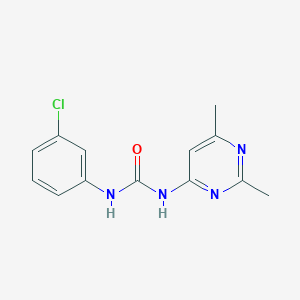
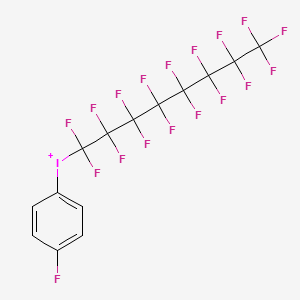
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)



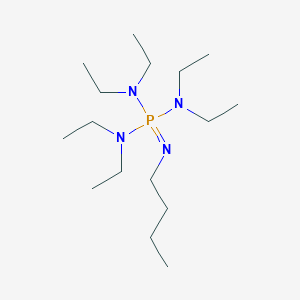
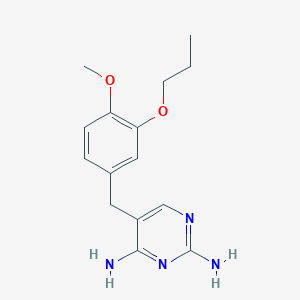
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

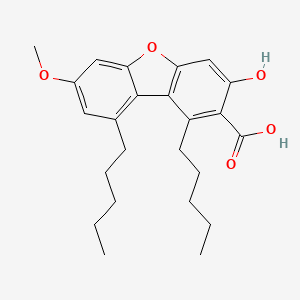
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
